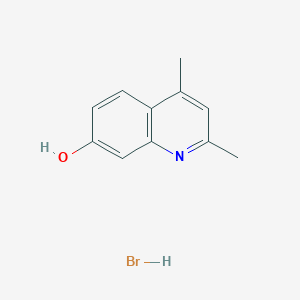

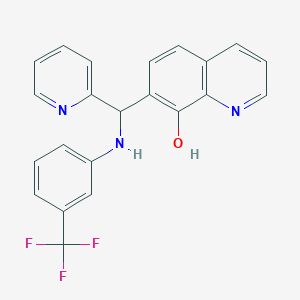

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and have been extensively studied for their potential as therapeutic agents. The presence of a pyridinyl group and a trifluoromethylphenylamino moiety in the compound suggests that it may exhibit unique chemical and biological properties, potentially useful in pharmaceutical applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by functionalization at various positions on the ring. In the context of the provided papers, the synthesis of related quinoline derivatives has been reported. For instance, nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives were synthesized through a one-pot reaction involving 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate trifluoromethylphenylamino substituent.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their biological activity. The stereochemistry at specific positions on the quinoline ring, as well as the nature of the substituents, can affect the compound's interaction with biological targets. For example, the absolute stereochemistry at the 2-position of the pyrrolidine ring in quinolonecarboxylic acids was found to be critical for maintaining antibacterial activity . Similarly, the molecular structure of "7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol" would be expected to play a crucial role in its biological function.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their properties. The papers describe reactions such as bromination of (3-pyrrolin-1-yl)quinolines and the reactivity of (2-oxopyrrolidin-1-yl)quinolines with reducing agents . These reactions are indicative of the rich chemistry that quinoline derivatives can participate in, which could be applied to modify the compound of interest for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as water solubility and log P, are important for their pharmacokinetic and pharmacodynamic profiles. The quinolonecarboxylic acids studied showed variations in these properties based on structural modifications, which in turn affected their antibacterial activity and pharmacokinetics . The compound "7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol" would also be expected to have specific physical and chemical properties that could influence its suitability as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

- A study detailed the synthesis and evaluation of a series of quinolones, including compounds structurally related to 7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol, for their antibacterial activity. One quinolone demonstrated exceptional potency against Gram-positive organisms, highlighting the potential of these compounds in developing new antibacterial agents (Hagen et al., 1990).

Antitumor Agents

- Research into 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones revealed that these compounds, which are closely related in structure to the compound , exhibited potent cytotoxic activity against cancer cell lines, suggesting their potential as antitumor agents (Huang et al., 2013).

Novel Synthesis Methods

- Another study focused on the metal-assisted condensation of 8-aminoquinoline with ortho-substituted aldehydo- or keto-N-heterocycle, leading to the creation of new complexes. This innovative synthesis method could pave the way for the development of new compounds with enhanced pharmacological properties (Bortoluzzi et al., 2011).

Chemotherapeutic Research

- Quinoline derivatives have been synthesized and shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication, indicating their potential as broad-spectrum antibacterial agents. This research underscores the therapeutic relevance of quinoline compounds in treating bacterial infections (Rosen et al., 1988).

Propriétés

IUPAC Name |

7-[pyridin-2-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O/c23-22(24,25)15-6-3-7-16(13-15)28-20(18-8-1-2-11-26-18)17-10-9-14-5-4-12-27-19(14)21(17)29/h1-13,20,28-29H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWALNVEORMFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)

![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)